molecular formula C10H9NO B8725889 2-(2-Hydroxyphenyl)-1H-pyrrole

2-(2-Hydroxyphenyl)-1H-pyrrole

Cat. No. B8725889
M. Wt: 159.18 g/mol
InChI Key: GKSPIKYEYHFEIS-UHFFFAOYSA-N
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Patent
US04240964

Procedure details

150 mg of 10% strength palladium-on-charcoal catalyst are added to 1.5 g (6 millimoles) of 2-(o-benzyloxyphenyl) -pyrrole in 30 ml of methanol and hydrogenation is carried out under slightly superatmospheric pressure. The residue which remains after separating off the catalyst and evaporating the filtrate is recrystallized from toluene/petroleum ether (40°/60° C.). the yield is 0.8 g, ie. 84% of theory; melting point 100-101° C.
Name
2-(o-benzyloxyphenyl) -pyrrole
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[C:15]1[NH:16][CH:17]=[CH:18][CH:19]=1)C1C=CC=CC=1>[Pd].CO>[OH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[C:15]1[NH:16][CH:17]=[CH:18][CH:19]=1

Inputs

Step One
Name
2-(o-benzyloxyphenyl) -pyrrole
Quantity
1.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC=C1)C=1NC=CC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after separating off the catalyst
CUSTOM
Type
CUSTOM
Details
evaporating the filtrate
CUSTOM
Type
CUSTOM
Details
is recrystallized from toluene/petroleum ether (40°/60° C.)

Outcomes

Product
Name
Type
Smiles
OC1=C(C=CC=C1)C=1NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.